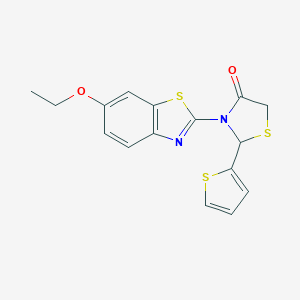
3-(6-Ethoxy-1,3-benzothiazol-2-yl)-2-(2-thienyl)-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(6-Ethoxy-1,3-benzothiazol-2-yl)-2-(2-thienyl)-1,3-thiazolidin-4-one is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a heterocyclic compound that consists of a benzothiazole ring, a thiazolidinone ring, and a thienyl group. This compound has been found to exhibit various biochemical and physiological effects, and its mechanism of action has been extensively studied.
Mecanismo De Acción
The mechanism of action of 3-(6-Ethoxy-1,3-benzothiazol-2-yl)-2-(2-thienyl)-1,3-thiazolidin-4-one is not fully understood. However, it has been suggested that the compound may act by inhibiting various enzymes and signaling pathways that are involved in inflammation and cancer development.
Biochemical and Physiological Effects:
3-(6-Ethoxy-1,3-benzothiazol-2-yl)-2-(2-thienyl)-1,3-thiazolidin-4-one has been found to exhibit various biochemical and physiological effects. It has been shown to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases such as arthritis. It has also been found to have anti-cancer properties, and may be useful in the development of new cancer treatments. In addition, the compound has been found to have anti-oxidant properties, which may make it useful in the prevention of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-(6-Ethoxy-1,3-benzothiazol-2-yl)-2-(2-thienyl)-1,3-thiazolidin-4-one in lab experiments include its well-understood mechanism of action and its ability to exhibit various biochemical and physiological effects. However, the compound may also have limitations in certain experiments, such as those involving animal models, due to its potential toxicity.
Direcciones Futuras
There are many potential future directions for research involving 3-(6-Ethoxy-1,3-benzothiazol-2-yl)-2-(2-thienyl)-1,3-thiazolidin-4-one. One potential direction is the development of new anti-inflammatory and anti-cancer treatments based on the compound. Another potential direction is the investigation of the compound's potential use in the prevention of oxidative stress-related diseases. Additionally, further studies may be needed to fully understand the compound's mechanism of action and potential toxicity in various experimental models.
Métodos De Síntesis
The synthesis of 3-(6-Ethoxy-1,3-benzothiazol-2-yl)-2-(2-thienyl)-1,3-thiazolidin-4-one involves the reaction of 2-aminothiophenol with 2-chloroacetyl chloride to form a thiazolidinone intermediate. This intermediate is then reacted with 6-ethoxy-2-mercaptobenzothiazole and potassium carbonate to form the final compound.
Aplicaciones Científicas De Investigación
3-(6-Ethoxy-1,3-benzothiazol-2-yl)-2-(2-thienyl)-1,3-thiazolidin-4-one has been extensively studied for its potential applications in scientific research. It has been found to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-oxidant properties.
Propiedades
Fórmula molecular |
C16H14N2O2S3 |
|---|---|
Peso molecular |
362.5 g/mol |
Nombre IUPAC |
3-(6-ethoxy-1,3-benzothiazol-2-yl)-2-thiophen-2-yl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H14N2O2S3/c1-2-20-10-5-6-11-13(8-10)23-16(17-11)18-14(19)9-22-15(18)12-4-3-7-21-12/h3-8,15H,2,9H2,1H3 |
Clave InChI |
DMLJYMDAUYOKLL-UHFFFAOYSA-N |
SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)N3C(SCC3=O)C4=CC=CS4 |
SMILES canónico |
CCOC1=CC2=C(C=C1)N=C(S2)N3C(SCC3=O)C4=CC=CS4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-bromo-1-butyl-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277616.png)
![3-[(3E)-4-(furan-2-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B277617.png)

![5-bromo-1-ethyl-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277621.png)
![5-bromo-3-hydroxy-1-methyl-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B277623.png)
![1-butyl-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B277624.png)
![1-allyl-5-bromo-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277625.png)
![5-bromo-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B277628.png)
![3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277631.png)
![1-benzyl-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277632.png)
![1-benzyl-3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277633.png)
![3-[2-(4-Ethoxy-phenyl)-2-oxo-ethyl]-3-hydroxy-1-methyl-1,3-dihydro-indol-2-one](/img/structure/B277634.png)

![3-[2-(4-Fluorophenyl)-2-oxoethyl]-3-hydroxy-1-prop-2-ynylindolin-2-one](/img/structure/B277638.png)